molecular formula C20H21ClN2O2 B3001198 2-(4-chlorophenyl)-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)acetamide CAS No. 922904-98-1

2-(4-chlorophenyl)-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)acetamide

Cat. No. B3001198
M. Wt: 356.85
InChI Key: XYSDSWHOXOIIDU-UHFFFAOYSA-N
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Description

The compound "2-(4-chlorophenyl)-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)acetamide" is a chemical entity that is not directly described in the provided papers. However, similar compounds with chlorophenyl and acetamide groups have been synthesized and studied for various properties and applications, such as antiviral activity, crystal structure analysis, and neuroprotection .

Synthesis Analysis

The synthesis of related chlorophenyl acetamides typically involves the reaction of chlorophenol with other chemical entities. For instance, N-Phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized using 4-chlorophenol and N-phenyl dichloroacetamide in the presence of anhydrous potassium carbonate . Similarly, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized through a multi-step process involving acetylation, esterification, and ester interchange reactions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of chlorophenyl acetamides is characterized by intramolecular hydrogen bonding and intermolecular interactions that influence their crystal packing. For example, 2-Chloro-N-(2,4-dinitrophenyl) acetamide exhibits intramolecular H-bonding with an S(6) motif and intermolecular C–H⋯O interactions . The title compound, 2-Chloro-N-(4-chlorophenyl)acetamide, forms chains through N—H⋯O hydrogen bonding . These structural features are crucial for understanding the physical properties and reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of chlorophenyl acetamides can be influenced by the presence of substituents on the phenyl ring. For instance, the presence of electron-withdrawing or electron-donating groups can affect the acidity of the amide hydrogen and the overall reactivity of the compound. The papers provided do not detail specific reactions for the compound , but they do provide insights into the reactivity of structurally similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl acetamides, such as solubility, melting point, and optical properties, are influenced by their molecular structure. For example, 2-Chloro-N-(2,4-dinitrophenyl) acetamide showed solvatochromic effects, indicating a change in color with the polarity of the solvent . The crystal structure and hydrogen bonding patterns also play a significant role in determining the melting points and solubility of these compounds .

properties

IUPAC Name

2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2/c1-14-12-17(9-10-18(14)23-11-3-2-4-20(23)25)22-19(24)13-15-5-7-16(21)8-6-15/h5-10,12H,2-4,11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSDSWHOXOIIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide

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